

Application Note: Quantitative PCR Analysis of BUR1-Regulated Genes

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Compound of Interest		
Compound Name:	BUR1	
Cat. No.:	B1668064	Get Quote

Audience: Researchers, scientists, and drug development professionals.

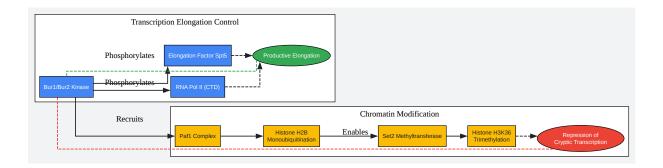
Introduction: The budding yeast Saccharomyces cerevisiae protein kinase **Bur1**, in complex with its cyclin Bur2, is a key regulator of transcriptional elongation.[1][2][3] As a cyclin-dependent kinase (CDK), the **Bur1**/Bur2 complex is functionally homologous to the mammalian Cdk9/Cyclin T complex (P-TEFb).[1][4] It is recruited to actively transcribing genes and facilitates RNA Polymerase II (RNAPII) processivity. **Bur1**'s kinase activity is crucial for multiple co-transcriptional events, including the phosphorylation of the RNAPII C-terminal domain (CTD) and other elongation factors like Spt5. Furthermore, **Bur1** plays a significant role in chromatin remodeling by influencing histone H2B ubiquitination and H3K36 trimethylation, processes essential for maintaining chromatin integrity and preventing spurious transcription initiation from cryptic sites within gene bodies.

Given its central role in regulating the expression of a vast number of genes, particularly long transcripts, **Bur1** is a critical target for understanding fundamental gene expression mechanisms and for potential therapeutic intervention. Quantitative reverse transcription PCR (RT-qPCR) is a highly sensitive and specific method for measuring changes in the expression levels of genes affected by **Bur1** activity. This application note provides a comprehensive protocol for analyzing the expression of **BUR1**-regulated genes using RT-qPCR, from experimental design to data analysis.



BUR1 Signaling and Transcriptional Regulation Pathway

The **Bur1**/Bur2 kinase complex acts as a central node in the regulation of transcription elongation. Its primary mechanism involves the phosphorylation of factors that promote the processivity of RNA Polymerase II, thereby ensuring the efficient transcription of full-length mRNAs. It also plays a crucial role in coordinating transcription with chromatin modification to maintain genomic integrity.



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Caption: The **BUR1**/BUR2 kinase complex regulates transcription elongation and chromatin structure.

Data Presentation: Quantifying the Impact of BUR1 Inhibition

To assess the impact of **Bur1** on gene expression, a hypothetical experiment can be performed where yeast cells are treated with a selective **Bur1** kinase inhibitor. The expression of several target genes, including a constitutively expressed gene (ACT1), a gene known to be affected



by elongation defects (PMA1), and two hypothetical long-transcript genes (Gene X, Gene Y), are measured by RT-qPCR. A housekeeping gene (ALG9) is used for normalization.

Table 1: Raw Quantification Cycle (Cq) Values from qPCR

Sample ID	Target Gene	Replicate 1 (Cq)	Replicate 2 (Cq)	Replicate 3 (Cq)	Average Cq
Control	ALG9 (Ref)	18.55	18.61	18.58	18.58
ACT1	19.21	19.25	19.18	19.21	
PMA1	20.45	20.51	20.48	20.48	
Gene X	24.11	24.19	24.08	24.13	_
Gene Y	22.89	22.95	22.91	22.92	
BUR1 Inhibitor	ALG9 (Ref)	18.63	18.59	18.65	18.62
ACT1	19.33	19.29	19.38	19.33	_
PMA1	21.55	21.62	21.58	21.58	
Gene X	26.21	26.15	26.25	26.20	-
Gene Y	24.85	24.91	24.88	24.88	

Table 2: Relative Gene Expression Analysis (ΔΔCq Method)

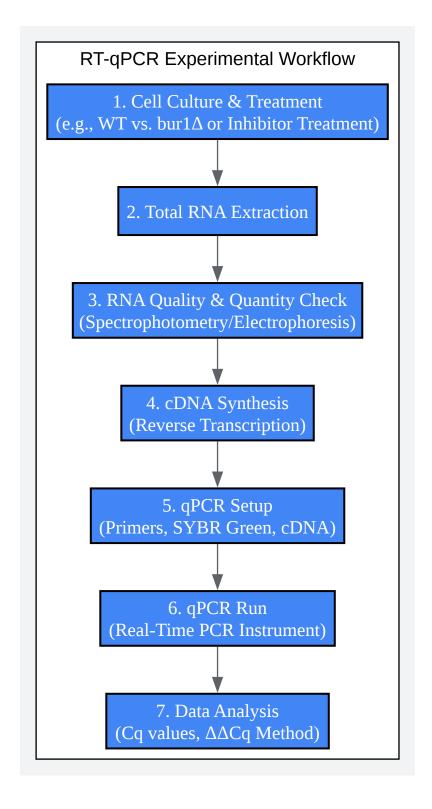


Target Gene	Avg Cq (Control)	Avg Cq (Inhibitor)	ΔCq (Control) [Cq(Targe t) - Cq(Ref)]	ΔCq (Inhibitor) [Cq(Targe t) - Cq(Ref)]	ΔΔCq [ΔCq(Inhi bitor) - ΔCq(Cont rol)]	Fold Change (2-ΔΔCq)
ACT1	19.21	19.33	0.63	0.71	0.08	0.95 (No change)
PMA1	20.48	21.58	1.90	2.96	1.06	0.48 (Down)
Gene X	24.13	26.20	5.55	7.58	2.03	0.24 (Down)
Gene Y	22.92	24.88	4.34	6.26	1.92	0.26 (Down)

Experimental Protocols

This section provides detailed methodologies for the quantitative analysis of **BUR1**-regulated gene expression.





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